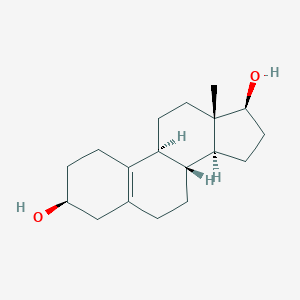

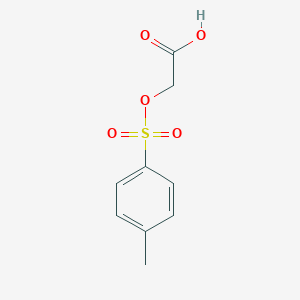

2-(p-Toluenesulfonyloxy)acetic Acid

Descripción general

Descripción

2-(p-Toluenesulfonyloxy)acetic acid, also known as p-TSA or 2-TSA, is an organic compound belonging to the group of sulfonic acids. It is a white, odorless, crystalline solid that is soluble in most organic solvents. It is an important reagent in organic chemistry and has been used in a variety of applications, including synthesis of organic compounds, catalysis, and biochemistry.

Aplicaciones Científicas De Investigación

Catalytic Systems and Synthesis

A combination system of p-toluenesulfonic acid and acetic acid has been developed for the efficient hydration of alkynes, offering a powerful tool for synthesizing vinyl 4-methylbenzenesulfonates under mild conditions (Haixuan Liu, Yunyang Wei, & C. Cai, 2016). This highlights the compound's potential in facilitating specific chemical transformations.

Luminescence Properties

The tosylation of 2-styryl-8-hydroxyquinoline leads to the production of p-toluenesulfonyloxy derivatives, which exhibit blue-green luminescence. This application is significant in the development of materials with specific optical properties (I. E. Mikhailov et al., 2015).

Reactive Distillation Processes

The use of toluene as an entrainer in the reactive distillation process for synthesizing 2-ethylhexyl acetate by esterification of 2-ethylhexanol with acetic acid demonstrates the role of related compounds in improving efficiency and reducing costs in industrial processes (Prafull Patidar & S. Mahajani, 2012).

Analytical Methods

A system employing acetic anhydride, p-toluenesulfonic acid, and butyl acetate for the rapid determination of hydroxyl group content in polyether illustrates the utility of these compounds in developing analytical methodologies that are both rapid and reliable (Jiang-Jen Lin, 2003).

Organic Functionalization

The introduction of various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds mediated by p-iodotoluene difluoride with different oxygen-containing nucleophiles, including tosyloxy groups, underscores the versatility of tosylates in organic synthesis (Jun-Hua Yu, J. Tian, & Chi Zhang, 2010).

Catalysis and Reusability

Copper p-toluenesulfonate/acetic acid has been identified as a recyclable synergistic catalytic system for the tetrahydropyranylation of alcohols and phenols, showcasing not only the catalytic potential of these systems but also their sustainability and cost-effectiveness through reusability (Min Wang, Zhiguo. Song, Heng Jiang, & H. Gong, 2008).

Safety and Hazards

2-(p-Toluenesulfonyloxy)acetic Acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if irritation persists .

Propiedades

IUPAC Name |

2-(4-methylphenyl)sulfonyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORSORRXHLKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280361 | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39794-77-9 | |

| Record name | 39794-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-Toluenesulfonyloxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)